2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol
Description
2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2, a hydroxyethyl (-CH₂CH₂OH) group at position 4, and a hydroxyl (-OH) group at position 2.
The compound’s biological relevance may stem from its structural similarity to bioactive phenolic derivatives (e.g., tyrosol and hydroxytyrosol in olive extracts), which exhibit antioxidant and antimicrobial activities . However, its specific pharmacological applications remain underexplored in the literature reviewed.
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloro-4-(2-hydroxyethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-6(11)5(2-4-10)1-3-9-7/h1,3,10-11H,2,4H2 |
InChI Key |
WDCFRODBEUPMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCO)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol typically involves the chlorination of 4-(2-hydroxyethyl)pyridin-3-ol. One common method is the reaction of 4-(2-hydroxyethyl)pyridin-3-ol with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(2-hydroxyethyl)pyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-Chloro-4-(2-oxoethyl)pyridin-3-ol.
Reduction: Formation of 4-(2-hydroxyethyl)pyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following pyridine derivatives share functional group similarities with 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol but differ in substituent types, positions, or molecular complexity:
Physicochemical Properties
- Polarity and Solubility : The hydroxyethyl and hydroxyl groups in this compound enhance its hydrophilicity compared to methoxy-substituted analogues (e.g., 3,4-dimethoxy-2-hydroxymethylpyridine), which are more lipophilic due to reduced hydrogen-bonding capacity .
- Melting Points : Chloro- and hydroxy-substituted pyridines generally exhibit higher melting points (268–287°C) compared to methoxy derivatives, as seen in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
